molecular formula C29H29N3O5 B11948905 Carbobenzyloxytryptophylphenylalanine methyl ester CAS No. 63328-40-5

Carbobenzyloxytryptophylphenylalanine methyl ester

Cat. No.: B11948905
CAS No.: 63328-40-5
M. Wt: 499.6 g/mol
InChI Key: DKLQIJKHIGPFSU-UHFFFAOYSA-N
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Description

Carbobenzyloxytryptophylphenylalanine methyl ester is a synthetic compound with the molecular formula C29H29N3O5 and a molecular weight of 499.572. It is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzyloxytryptophylphenylalanine methyl ester can be synthesized through a series of chemical reactions involving the protection of amino acids and subsequent esterification. One common method involves the use of methanol and trimethylchlorosilane to prepare methyl esters of various carboxylic acids . The process typically includes the protection of the amino group with a carbobenzyloxy group, followed by coupling with tryptophan and phenylalanine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of amino acid ester synthesis, including the use of protective groups and esterification reactions, are applicable.

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxytryptophylphenylalanine methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove protective groups or modify the ester functionality.

    Substitution: The compound can undergo substitution reactions, particularly at the ester and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected amino acids.

Scientific Research Applications

Carbobenzyloxytryptophylphenylalanine methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbobenzyloxytryptophylphenylalanine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of amino acid residues and the formation of peptide bonds. Detailed studies on its exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

    Carbobenzoxytryptophan: Similar in structure but lacks the phenylalanine methyl ester component.

    Carbobenzoxyphenylalanine: Contains the phenylalanine moiety but not the tryptophan component.

    N-Carbobenzoxy-L-tryptophan methyl ester: A closely related compound with similar protective groups and ester functionalities.

Uniqueness

Carbobenzyloxytryptophylphenylalanine methyl ester is unique due to its combination of tryptophan and phenylalanine residues, protected by a carbobenzyloxy group and esterified. This unique structure allows it to serve as a versatile intermediate in peptide synthesis and other chemical transformations .

Properties

CAS No.

63328-40-5

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C29H29N3O5/c1-36-28(34)26(16-20-10-4-2-5-11-20)31-27(33)25(17-22-18-30-24-15-9-8-14-23(22)24)32-29(35)37-19-21-12-6-3-7-13-21/h2-15,18,25-26,30H,16-17,19H2,1H3,(H,31,33)(H,32,35)

InChI Key

DKLQIJKHIGPFSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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